4-Nitrotoluene
Overview
Description
4-Nitrotoluene, also known as para-nitrotoluene or 1-methyl-4-nitrobenzene, is an organic compound with the molecular formula C7H7NO2. It appears as a pale yellow crystalline solid and is one of the three isomers of nitrotoluene. This compound is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agricultural chemicals .
Mechanism of Action
Target of Action
4-Nitrotoluene, an organic compound with the formula CH3C6H4NO2 , primarily targets the aromatic ring in its reactions . The aromatic ring is a key structural component of many organic compounds, and its modification can lead to significant changes in the compound’s properties and reactivity.
Mode of Action
The interaction of this compound with its target involves a series of oxidation and reduction reactions . The nitration of toluene, a process commonly using titanium (IV) nitrate, results in the formation of this compound . This compound then undergoes further reactions typical for nitrobenzene derivatives, such as hydrogenation, which yields p-toluidine .
Biochemical Pathways
The biochemical pathways affected by this compound involve the oxidation of the methyl substituent of this compound . Depending on the conditions, this oxidation process can yield various products, including 4-nitrobenzaldehyde diacetate, 4-nitrobenzenoic acid, and 4,4’-dinitrobibenzyl . Additionally, the treatment of this compound with bromine results in the formation of 4-nitrobenzyl bromide .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known that the compound can be analyzed using reverse phase (rp) hplc methods, which involve the use of an acetonitrile (mecn), water, and phosphoric acid mobile phase . This suggests that this compound may have certain ADME properties that allow it to be detected and measured in this way.
Result of Action
The result of this compound’s action is the transformation of the compound into various products through oxidation and other reactions . These products include 4-nitrobenzaldehyde diacetate, 4-nitrobenzenoic acid, and 4,4’-dinitrobibenzyl , which have different properties and potential applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the catalytic reduction of 4-Nitrophenol, a reaction related to this compound, has been found to be influenced by the shape and size of the nanomaterials used in the process . This suggests that the action, efficacy, and stability of this compound could also be affected by similar factors in its environment.
Biochemical Analysis
Biochemical Properties
4-Nitrotoluene interacts with various enzymes and proteins during its biodegradation process. A novel this compound-degrading bacterial strain, Rhodococcus pyridinivorans NT2, has been identified . This strain degrades this compound through a series of biochemical reactions involving various enzymes .
Cellular Effects
The degradation of this compound by Rhodococcus pyridinivorans NT2 influences cell function. The biodegradation process leads to decreased hydrophobicity and an increase in degree of fatty acid saturation . It also affects the saturated/unsaturated ratio and cyclopropane fatty acid .
Molecular Mechanism
The molecular mechanism of this compound degradation involves oxidation at the methyl group to form 4-nitrobenzoate, followed by reduction and hydrolytic deamination yielding protocatechuate . This process involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The strain NT2 degrades this compound (400 mg l −1) with rapid growth at the end of 120 h
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been found to result in cytotoxicity, genotoxicity, necrosis, mutagenicity, and carcinogenicity in animals and humans .
Metabolic Pathways
This compound is involved in various metabolic pathways. The biodegradation of this compound proceeds through the β-ketoadipate pathway . This pathway involves various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrotoluene is typically prepared by the nitration of toluene. The nitration process involves the reaction of toluene with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+). This ion then reacts with the toluene to form this compound. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the para-isomer .
Industrial Production Methods: In industrial settings, the nitration of toluene is performed in large reactors where the reaction conditions, such as temperature and acid concentration, are carefully controlled to maximize yield and selectivity. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
4-Nitrotoluene undergoes various chemical reactions, including:
Oxidation:
Reagents and Conditions: Common oxidizing agents include potassium permanganate, chromic acid, and nitric acid.
Major Products: Oxidation of the methyl group in this compound can yield 4-nitrobenzoic acid, 4-nitrobenzaldehyde, and 4,4’-dinitrobibenzyl.
Reduction:
Reagents and Conditions: Hydrogenation using catalysts such as palladium on carbon or platinum.
Major Products: Reduction of the nitro group in this compound produces 4-aminotoluene (para-toluidine).
Substitution:
Reagents and Conditions: Halogenation using bromine.
Major Products: Treatment with bromine yields 4-nitrobenzyl bromide.
Scientific Research Applications
4-Nitrotoluene is utilized in various scientific research applications, including:
Chemistry:
- Used as an intermediate in the synthesis of dyes, such as azo dyes and sulfur dyes .
- Employed in the production of plastic foams and rubber chemicals .
Biology and Medicine:
- Serves as a precursor in the synthesis of
Properties
IUPAC Name |
1-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTVNYMJQHSSEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2, Array | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023792 | |
Record name | 4-Nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitrotoluene appears as a yellow liquid with a weak aromatic odor. Toxic. Insoluble in water. Combustible but may take some effort to ignite. Produces toxic oxides of nitrogen when burned. In a spill, immediate steps should be taken to limit its spread to the environment. Can easily penetrate the soil and contaminate groundwater or nearby streams. Used to make other chemicals., Crystalline solid with a weak, aromatic odor; [NIOSH], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Crystalline solid with a weak, aromatic odor. | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-Nitrotoluene | |
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URL | https://haz-map.com/Agents/577 | |
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Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
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Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
460.9 °F at 760 mmHg (NTP, 1992), 238.3 °C, Boiling point: 105 °C at 9 mm Hg, 238 °C, 460 °F | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Flash Point |
223 °F (NTP, 1992), 106 °C, 106 °C; 223 °F (Closed cup), 103 °C c.c., 223 °F | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in alcohol, benzene, ether, chloroform, acetone, Soluble in ethanol; very soluble in ethyl ether, acetone, benzene, carbon tetrachloride, chloroform, pyridine, toluene, carbon disulfide., In water, 442 mg/L at 30 °C, In water, 361 mg/L at 25 °C, In water, 242 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.035, 0.04% | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.286 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1038 at 75 deg/4 °C, 1.29 g/cm³, 1.12 | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
4.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.72 | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 128.7 °F (NTP, 1992), 0.01 [mmHg], VP: 1.3 mm Hg at 65 °C, 0.0157 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 0.016, 0.1 mmHg | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-Nitrotoluene | |
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URL | https://haz-map.com/Agents/577 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 4-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-NITROTOLUENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Yellowish crystals, Colorless rhombic needles, Orthorhombic crystals from alcohol and ether, Crystalline solid | |
CAS No. |
99-99-0 | |
Record name | P-NITROTOLUENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8908 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Nitrotoluene | |
Source | CAS Common Chemistry | |
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Record name | 4-Nitrotoluene | |
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Record name | 4-NITROTOLUENE | |
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Record name | Benzene, 1-methyl-4-nitro- | |
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Record name | 4-Nitrotoluene | |
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Record name | 4-nitrotoluene | |
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Record name | P-NITROTOLUENE | |
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Record name | 4-NITROTOLUENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
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Record name | p-NITROTOLUENE | |
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Record name | Toluene, p-nitro- | |
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Melting Point |
130.1 °F (NTP, 1992), 51.7 °C, 53-54 °C, 126 °F | |
Record name | P-NITROTOLUENE | |
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Record name | 4-NITROTOLUENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1158 | |
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Record name | p-NITROTOLUENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0932 | |
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Record name | p-Nitrotoluene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0464.html | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-nitrotoluene be degraded by microorganisms?
A1: Yes, several Pseudomonas species have demonstrated the ability to utilize this compound as a sole source of carbon, nitrogen, and energy. [, , , ]
Q2: What is the initial step in the degradation of this compound by Pseudomonas sp. strain 4NT?
A2: The initial step involves the oxidation of the methyl group to form 4-nitrobenzyl alcohol. This is further converted to 4-nitrobenzoate via 4-nitrobenzaldehyde. []
Q3: How does the degradation pathway differ in Mycobacterium sp. strain HL 4-NT-1?
A3: Mycobacterium sp. strain HL 4-NT-1, under anaerobic conditions, converts this compound to 6-amino-m-cresol via 4-hydroxylaminotoluene. This enzymatic rearrangement is similar to the acid-catalyzed Bamberger rearrangement. []
Q4: What role does Pseudomonas fluorescens 410PR play in this compound degradation?
A4: While Pseudomonas fluorescens 410PR cannot degrade this compound directly, it can metabolize 4-nitrobenzoate. When harboring the TOL pWW0 delta pm plasmid, which converts this compound to 4-nitrobenzoate, the transconjugant gains the ability to grow on this compound. []
Q5: Does the gut microbiome play a role in this compound metabolism?
A5: Yes, research suggests that the cecal microflora of rats can reduce 2,4-dinitrotoluene, a compound structurally similar to this compound, to 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene under anaerobic conditions. [] This reduction pathway might also be relevant for this compound metabolism in the gut.
Q6: Which enzymes are involved in the this compound degradation pathway of Pseudomonas sp. strain 4NT?
A6: The key enzymes identified include 4-nitrobenzaldehyde dehydrogenase, 4-nitrobenzyl alcohol dehydrogenase, and protocatechuate 4,5-dioxygenase. []
Q7: What is unique about the benzyl alcohol dehydrogenase (NtnD) involved in this compound catabolism in Pseudomonas sp. strain TW3?
A7: Unlike the analogous XylB protein in the TOL plasmid, NtnD is NAD(P)+ independent and requires assay via dye-linked electron transfer. It shows similarity to type III flavin adenine dinucleotide-dependent alcohol oxidases. []
Q8: How is the 4-nitrobenzoate further metabolized in the Pseudomonas putida TW3 pathway?
A8: The pnb genes in Pseudomonas putida TW3 encode enzymes for 4-nitrobenzoate catabolism. PnbA, a 4-nitrobenzoate reductase, converts 4-nitrobenzoate to 4-hydroxylaminobenzoate. Subsequently, PnbB, a 4-hydroxylaminobenzoate lyase, converts 4-hydroxylaminobenzoate to protocatechuate and ammonium. []
Q9: What analytical techniques are commonly used to determine this compound in environmental samples?
A9: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed for the detection and quantification of this compound in water and soil samples. [, , , ]
Q10: Can this compound be analyzed using high performance liquid chromatography (HPLC)?
A10: Yes, HPLC methods, often coupled with solvent sublation for pre-concentration, have been developed for the determination of this compound in water samples. []
Q11: Are there any electrochemical methods for this compound analysis?
A11: Yes, electrochemically assisted injection coupled with capillary electrophoresis-mass spectrometry (EAI-CE-MS) has been successfully applied for both mechanistic studies and quantitative determination of this compound. [, ]
Q12: What is the advantage of using EAI-CE-MS for this compound analysis?
A12: EAI-CE-MS allows for the separation and detection of both this compound and its reduction products, providing detailed information on the electrochemical reaction mechanism. The use of isotopically labeled this compound as an internal standard further enhances the accuracy and reliability of quantitative analysis. []
Q13: Is this compound toxic to aquatic organisms?
A13: Yes, studies have shown that this compound exhibits acute toxicity to guppy fish. []
Q14: Has this compound been detected in environmental samples?
A14: Yes, this compound has been identified as a contaminant in the Shinano River water, potentially originating from oil contamination caused by the Niigata Chuetsu Earthquake. []
Q15: What are the potential environmental concerns associated with this compound?
A15: this compound is considered a potential environmental pollutant due to its toxicity and persistence. It can contaminate water resources and soil, potentially harming aquatic life and posing risks to human health through contaminated drinking water sources. [, , ]
Q16: How is this compound typically synthesized?
A16: One common method involves the nitration of toluene, typically using a mixture of nitric acid and sulfuric acid. [, ]
Q17: Can this compound be synthesized electrochemically?
A17: Research demonstrates the possibility of synthesizing E-4,4′-dinitrostilbene from this compound through an electrochemical approach involving the generation and subsequent reaction of the this compound anion radical. []
Q18: What are some challenges associated with the traditional synthesis of 4-nitrobenzoic acid from this compound?
A18: Conventional oxidation methods often suffer from drawbacks such as the generation of toxic wastewater, the use of expensive and environmentally harmful oxidants, or the requirement for harsh reaction conditions. []
Q19: Is there a more environmentally friendly method for 4-nitrobenzoic acid synthesis?
A19: Yes, research has explored the use of ozone as a "greener" oxidant for the conversion of this compound to 4-nitrobenzoic acid in the presence of a cobalt bromide catalyst. This method operates at lower temperatures and reduces the generation of hazardous waste. []
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